molecular formula C24H20N2O B12452615 N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-N'-phenylbenzene-1,4-diamine

N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-N'-phenylbenzene-1,4-diamine

Cat. No.: B12452615
M. Wt: 352.4 g/mol
InChI Key: XZQVWRLDWJZICY-UHFFFAOYSA-N
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Description

N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-N’-phenylbenzene-1,4-diamine is a Schiff base compound. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This specific compound is derived from the condensation of 2-methoxynaphthaldehyde and N-phenylbenzene-1,4-diamine. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, coordination chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-N’-phenylbenzene-1,4-diamine typically involves the condensation reaction between 2-methoxynaphthaldehyde and N-phenylbenzene-1,4-diamine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors can be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-N’-phenylbenzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the Schiff base to the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of N-[(2-methoxynaphthalen-1-yl)methyl]aniline.

    Substitution: Formation of substituted naphthalenes with various functional groups.

Mechanism of Action

The mechanism of action of N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-N’-phenylbenzene-1,4-diamine involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. In biological systems, it can interact with enzymes and proteins, leading to inhibition of their activity. The Schiff base moiety allows the compound to act as an electron donor, facilitating redox reactions and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N-[(E)-(1-pyridyl)methylidene]-1,3-propanediamine

Uniqueness

N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-N’-phenylbenzene-1,4-diamine is unique due to its specific structural features, such as the presence of the methoxynaphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness allows the compound to exhibit specific interactions with molecular targets, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C24H20N2O

Molecular Weight

352.4 g/mol

IUPAC Name

4-[(2-methoxynaphthalen-1-yl)methylideneamino]-N-phenylaniline

InChI

InChI=1S/C24H20N2O/c1-27-24-16-11-18-7-5-6-10-22(18)23(24)17-25-19-12-14-21(15-13-19)26-20-8-3-2-4-9-20/h2-17,26H,1H3

InChI Key

XZQVWRLDWJZICY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=NC3=CC=C(C=C3)NC4=CC=CC=C4

Origin of Product

United States

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